2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
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Overview
Description
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminomethylpyrimidine with formaldehyde and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the amino or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as 2-aminomethylpyrimidine and 6-methylpyrimidin-4-one. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1955494-60-6 |
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Molecular Formula |
C6H10ClN3O |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-2-6(10)9-5(3-7)8-4;/h2H,3,7H2,1H3,(H,8,9,10);1H |
InChI Key |
LYLNRHUZPFVPIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)CN.Cl.Cl |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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